molecular formula C21H12N4 B3069753 4,4',4''-Nitrilotribenzonitrile CAS No. 51545-36-9

4,4',4''-Nitrilotribenzonitrile

Cat. No.: B3069753
CAS No.: 51545-36-9
M. Wt: 320.3 g/mol
InChI Key: UIPCEBQPPGLTFZ-UHFFFAOYSA-N
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Description

4,4’,4’'-Nitrilotribenzonitrile is an organic compound with the molecular formula C21H12N4. It is a tricyclic aromatic compound consisting of three benzonitrile groups connected through a central nitrogen atom. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-Nitrilotribenzonitrile typically involves the reaction of 4-cyanobenzonitrile with a suitable nitrogen source under controlled conditions. One common method is the reaction of 4-cyanobenzonitrile with ammonia in the presence of a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of 4,4’,4’‘-Nitrilotribenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,4’,4’'-Nitrilotribenzonitrile .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-Nitrilotribenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’,4’'-Nitrilotribenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’'-Nitrilotribenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. Pathways involved include modulation of signal transduction and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-Tris(4-cyanophenyl)amine
  • 4,4’,4’'-Tris(4-formylphenyl)amine
  • 4,4’,4’'-Tris(4-methoxyphenyl)amine

Uniqueness

4,4’,4’'-Nitrilotribenzonitrile is unique due to its tricyclic structure and the presence of three nitrile groups. This configuration imparts distinct chemical and physical properties, such as high thermal stability and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-cyano-N-(4-cyanophenyl)anilino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPCEBQPPGLTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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